molecular formula C4H3N3OS B14401646 4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile CAS No. 85073-02-5

4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B14401646
CAS No.: 85073-02-5
M. Wt: 141.15 g/mol
InChI Key: FNXWRPWLRUAHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

The synthesis of 4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in ethanol in the presence of hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For instance, the compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions. Reduction reactions may yield corresponding thiols or amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, leading to the formation of a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds

    Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial and antifungal activities. They are being investigated for their potential use in developing new antibiotics and antifungal agents.

    Medicine: The compound’s biological activities make it a potential candidate for drug development. It has been studied for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, herbicides, and in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activities. It is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile can be compared with other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole. While these compounds share a common thiadiazole core, they differ in their substituents and, consequently, their chemical and biological properties.

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory activities.

    2-Mercapto-1,3,4-thiadiazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

The unique structural features of this compound, such as the presence of a nitrile group and a methyl substituent, contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

85073-02-5

Molecular Formula

C4H3N3OS

Molecular Weight

141.15 g/mol

IUPAC Name

4-methyl-5-oxo-1,3,4-thiadiazole-2-carbonitrile

InChI

InChI=1S/C4H3N3OS/c1-7-4(8)9-3(2-5)6-7/h1H3

InChI Key

FNXWRPWLRUAHNC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)SC(=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.